Welcome to the BenchChem Online Store!
molecular formula C15H16N2O2 B8570593 [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol

[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol

Cat. No. B8570593
M. Wt: 256.30 g/mol
InChI Key: KVOSTNOGKSAHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073892B2

Procedure details

BOP (3.18 g; 7.19 mmol; 1.20 eq.) was added to a solution of 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid (1.97 g; 5.97 mmol; 1.0 eq.) in DIEA (7 mL; 41.2 mmol; 6.9 eq.) and THF (350 mL). After 1 h, DMA (100 mL) was added in one portion followed by sodium borohydride (0.70 g; 18.5 mmol; 3.1 eq.). The reaction mixture was stirred at RT for 20 min, diluted with EtOAc and washed sequentially with 1 N HCl, NaHCO3 (sat) and NaCl (sat) solutions, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica (EtOAc: n-heptane, gradient from 10:90 to 50:50) gave the title compound as a clear oil (1.26 g; 78.2%). 1H NMR (300 MHz, DMSO-d6) δ 7.75 (d, J=8.7 Hz, 1H), 7.65 (d, J=0.6 Hz, 1H), 7.43 (dd, J=8.7, 1.5 Hz, 1H), 5.87 (dd, J=9.5, 2.3 Hz, 1H), 5.29 (t, J=5.8 Hz, 1H), 4.62 (d, J=5.8 Hz, 2H), 4.58 (s, 1H), 3.93-3.82 (m, 1H), 3.80-3.68 (m, 1H), 2.44-2.27 (m, 1H), 2.08-1.91 (m, 2H), 1.83-1.64 (m, 1H), 1.63-1.51 (m, 2H). HPLC (max plot) 95.2%; Rt %2.78 min. UPLC/MS: (MS+) 257.2.
Name
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
78.2%

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.[C:28]([C:30]1[C:38]2[C:33](=[CH:34][CH:35]=[C:36]([C:39](O)=[O:40])[CH:37]=2)[N:32]([CH:42]2[CH2:47][CH2:46][CH2:45][CH2:44][O:43]2)[N:31]=1)#[CH:29].CCN(C(C)C)C(C)C.[BH4-].[Na+]>C1COCC1.CCOC(C)=O.CC(N(C)C)=O>[C:28]([C:30]1[C:38]2[C:33](=[CH:34][CH:35]=[C:36]([CH2:39][OH:40])[CH:37]=2)[N:32]([CH:42]2[CH2:47][CH2:46][CH2:45][CH2:44][O:43]2)[N:31]=1)#[CH:29] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
1.97 g
Type
reactant
Smiles
C(#C)C1=NN(C2=CC=C(C=C12)C(=O)O)C1OCCCC1
Name
Quantity
7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with 1 N HCl, NaHCO3 (sat) and NaCl (sat) solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica (EtOAc: n-heptane, gradient from 10:90 to 50:50)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1=NN(C2=CC=C(C=C12)CO)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.